2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide
Description
Chemical Identity:
The compound 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide (ID: 5596-0098) is a benzamide derivative featuring a 2,6-dimethoxy-substituted aromatic ring linked to a sulfamoylphenyl group with a thiazole moiety. Its molecular formula is C₁₈H₁₇N₃O₅S₂, with a molecular weight of 419.48 g/mol .
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-25-14-4-3-5-15(26-2)16(14)17(22)20-12-6-8-13(9-7-12)28(23,24)21-18-19-10-11-27-18/h3-11H,1-2H3,(H,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNJAZJJVACSOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of a suitable α-haloketone with thiourea under basic conditions.
Sulfonamide Formation: The thiazole derivative is then reacted with a sulfonyl chloride to form the thiazol-2-ylsulfamoyl group.
Coupling with Benzamide: The final step involves the coupling of the thiazol-2-ylsulfamoyl derivative with 2,6-dimethoxybenzamide under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, continuous flow chemistry, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H17N3O5S2
- CAS Number : 384795-67-9
- Molecular Weight : 393.47 g/mol
The compound features a thiazole ring, which is known for its biological activity, particularly in pharmaceuticals. The presence of methoxy groups enhances its solubility and bioavailability.
Anti-Cancer Activity
Recent studies have indicated that 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide exhibits significant anti-cancer properties. Research published in various journals has demonstrated its effectiveness against various cancer cell lines.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67 .
- Case Studies :
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
- Bacterial Inhibition : Studies indicate that it displays potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis .
- Fungal Activity : Preliminary tests suggest effectiveness against common fungal strains, making it a candidate for further development as an antifungal agent.
Drug Discovery and Development
The structural features of this compound make it a valuable scaffold in medicinal chemistry.
- Lead Compound : Its unique structure allows it to serve as a lead compound for the synthesis of new derivatives aimed at improving potency and selectivity against specific targets.
- SAR Studies : Structure-activity relationship (SAR) studies are ongoing to optimize the compound's efficacy and reduce potential side effects. Modifications to the thiazole moiety are being explored to enhance biological activity .
Data Tables
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The methoxy groups can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Analogs
The most relevant analog is 3,4,5-Triethoxy-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}benzamide (ID: 4358-5698), which shares the sulfamoylphenyl-thiazole motif but differs in benzamide substitution (Table 1).
Table 1: Structural and Physicochemical Comparison
| Parameter | 2,6-Dimethoxy-N-[4-(Thiazol-2-ylsulfamoyl)-Phenyl]-Benzamide | 3,4,5-Triethoxy-N-{4-[(Thiazol-2-yl)sulfamoyl]phenyl}Benzamide |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₅S₂ | C₂₂H₂₅N₃O₆S₂ |
| Molecular Weight | 419.48 g/mol | 491.58 g/mol |
| Substituents | 2,6-Dimethoxy on benzamide | 3,4,5-Triethoxy on benzamide |
| Oxygen Atoms | 5 | 6 |
| Available Quantity | 11 mg | 31 mg |
| Key Functional Groups | Methoxy, sulfamoyl, thiazole | Ethoxy, sulfamoyl, thiazole |
Impact of Substituent Variation
Methoxy vs. Ethoxy Groups
- In contrast, the 3,4,5-triethoxy configuration introduces bulkier ethoxy groups, increasing steric hindrance and reducing rotational freedom . Ethoxy groups (C-O-C₂H₅) are more lipophilic than methoxy (C-O-CH₃), which may influence membrane permeability and solubility.
Spectral Differences :
Molecular Weight and Solubility
- The triethoxy analog’s higher molecular weight (491.58 vs.
Tautomerism and Stability Considerations
While the target compound lacks explicit evidence of tautomerism, structurally related 1,2,4-triazole derivatives (e.g., compounds [7–9] in ) exhibit thione-thiol tautomerism, stabilized by resonance and confirmed via IR (absence of νS-H at ~2500–2600 cm⁻¹ and presence of νC=S at ~1247–1255 cm⁻¹) . For 2,6-dimethoxy-benzamide, stability is likely influenced by intramolecular hydrogen bonding between the sulfamoyl NH and adjacent methoxy oxygen.
Research Implications
- Drug Design : The sulfamoyl-thiazole unit is a pharmacophore in antimicrobial and anti-inflammatory agents. Ethoxy substitutions may prolong metabolic half-life compared to methoxy groups due to reduced oxidative demethylation .
- Synthetic Challenges : Alkylation reactions (e.g., S-alkylation vs. N-alkylation) must be carefully controlled, as seen in , where basic conditions favored S-alkylated triazoles over N-alkylated products .
Biological Activity
2,6-Dimethoxy-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-benzamide is a compound of interest due to its potential biological activities, particularly in agricultural and medicinal applications. This article reviews its biological properties, focusing on its mechanisms of action, efficacy against various biological targets, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound is represented as follows:
- Chemical Formula : C18H17N3O5S2
- Molecular Weight : 397.47 g/mol
- CAS Number : 1164212
This compound features a benzamide core substituted with dimethoxy and thiazole groups, which are crucial for its biological activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of benzamide compounds exhibit antifungal properties. For instance, certain analogs have shown promising results against fungal pathogens such as Botrytis cinerea and Fusarium graminearum with effective concentrations (EC50) ranging from 14.44 μg/mL to higher values depending on the specific derivative tested . The presence of the thiazole moiety is believed to enhance the antifungal activity by affecting the compound's hydrophobicity and electronic properties.
Inhibition of Chitin Synthesis
Research indicates that this compound may act as a chitin synthesis inhibitor. This mechanism is particularly relevant in agricultural pest control, targeting insects like Chilo suppressalis (the rice stem borer). Quantitative structure–activity relationship (QSAR) studies have shown that modifications at the phenyl moiety significantly affect larvicidal activity, suggesting that electronic and steric factors play critical roles in its effectiveness .
Toxicity Studies
Toxicity assessments using zebrafish embryos have provided insights into the safety profile of this compound. While some benzamide derivatives showed moderate toxicity levels, the specific compound's impact remains to be fully characterized in comprehensive toxicological studies .
Case Study 1: Antifungal Efficacy
In a comparative study on antifungal activities, several benzamide derivatives were tested against Botrytis cinerea. The results indicated that compounds similar to this compound exhibited higher inhibitory effects compared to standard antifungal agents like pyraclostrobin .
Case Study 2: Chitin Synthesis Inhibition
A series of experiments conducted on C. suppressalis integument cultures revealed that compounds with similar structural features to this compound effectively inhibited chitin synthesis. The concentration required for significant inhibition was determined through bioassays, supporting the compound's potential as an insect growth regulator .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Hydrophobicity : Increased hydrophobic character enhances biological activity against fungal pathogens.
- Electronic Effects : Electron-donating groups at specific positions on the phenyl ring improve larvicidal efficacy.
- Substituent Positioning : The para-positioning of substituents on the phenyl ring is crucial for maintaining activity against target organisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
